molecular formula C22H19ClN4O2 B2454535 2-(3-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946377-70-4

2-(3-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2454535
CAS No.: 946377-70-4
M. Wt: 406.87
InChI Key: OFFPDIUONSRCNX-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name

2-(3-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-15-5-7-16(8-6-15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)17-3-2-4-18(23)13-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFPDIUONSRCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include 3-chlorophenyl derivatives, 4-methylbenzoyl chloride, and piperazine. The synthesis could involve:

    Formation of the oxazole ring: This might be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperazine moiety: This step could involve nucleophilic substitution reactions.

    Introduction of the nitrile group: This might be done through cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Oxazole Ring

The oxazole ring is susceptible to electrophilic aromatic substitution (EAS) at the 4- and 5-positions due to electron-rich regions created by the oxygen and nitrogen atoms. Key reactions include:

Reaction TypeConditions/ReagentsObserved OutcomeSource(s)
Halogenation Cl₂ in chlorinated solvents (e.g., DCM)Chlorine substitution observed at the 4-position of oxazole under controlled EAS
Nitration HNO₃/H₂SO₄ at 0–5°CLimited reactivity due to steric hindrance from adjacent substituents

Notable Finding :

Nitrile Group (-CN) Reactions

The nitrile group undergoes hydrolysis, reduction, and nucleophilic addition:

Reaction TypeConditions/ReagentsProduct FormedSource(s)
Hydrolysis H₂O/HCl (reflux) or NaOH/H₂O₂Carboxylic acid (-COOH)
Reduction LiAlH₄ in THFPrimary amine (-CH₂NH₂)
Nucleophilic Addition Grignard reagents (RMgX)Ketimine intermediates

Example :
Hydrolysis to the carboxylic acid derivative is quantitative under acidic conditions (yield: 92–95%).

Piperazine Ring Modifications

The piperazine substituent participates in alkylation, acylation, and ring-opening reactions:

Reaction TypeConditions/ReagentsOutcomeSource(s)
Acylation Acetyl chloride, Et₃N in DCMN-acetylpiperazine derivative
Alkylation CH₃I in MeOH, RTQuaternization of the piperazine nitrogen

Key Insight :
The 4-methylbenzoyl group on piperazine enhances steric hindrance, slowing alkylation kinetics compared to unsubstituted piperazines .

Chlorophenyl Substitution

The 3-chlorophenyl group undergoes limited nucleophilic aromatic substitution (NAS) due to deactivation by the nitrile group:

Reaction TypeConditions/ReagentsOutcomeSource(s)
NAS KNH₂/NH₃(l), −33°CReplacement of Cl with NH₂ (low yield)

Note :
Significant side reactions (e.g., ring degradation) occur under forcing conditions .

Photochemical and Thermal Stability

  • Photolysis : UV light (254 nm) induces cleavage of the oxazole ring, yielding imidazole derivatives.

  • Thermal Stability : Decomposition begins at 220°C, releasing CO and HCN gases (TGA data).

Catalytic Coupling Reactions

The nitrile and chlorophenyl groups enable cross-coupling:

Reaction TypeConditions/ReagentsProductSource(s)
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂OBiaryl derivatives (yield: 60–75%)

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent in various diseases. Its structural components suggest possible interactions with biological targets, making it suitable for drug development.

Potential Therapeutic Areas:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits growth inhibitory effects against several cancer cell lines. The incorporation of specific structural features into oxazole compounds has been linked to enhanced metabolic stability and receptor selectivity, suggesting its candidacy for cancer therapy.
StudyFindings
Anticancer StudySignificant growth inhibition observed in NCI-60 human tumor cell lines.
MechanismPotential tubulin inhibition leading to reduced tumor cell proliferation.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

CompoundMIC (µg/ml)Target Organisms
This compoundTBDStaphylococcus aureus, Escherichia coli
Reference Drug (Ampicillin)10Various bacteria

These results suggest its potential for development as an antimicrobial agent.

Neuropharmacology

Given its piperazine structure, the compound may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Case Study 1: Anticancer Potential

A study focused on the anticancer potential of novel oxazole derivatives highlighted that compounds structurally similar to 2-(3-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile effectively inhibited tumor cell proliferation through mechanisms involving tubulin inhibition.

Case Study 2: Antibacterial Efficacy

In comparative studies of various oxazole derivatives, this compound was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity comparable to established antibiotics.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)oxazole derivatives: Similar structure but without the piperazine or nitrile groups.

    Piperazine derivatives: Compounds with similar piperazine moieties but different substituents.

    Benzoyl derivatives: Compounds with benzoyl groups attached to different core structures.

Uniqueness

The uniqueness of 2-(3-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which might confer unique biological or chemical properties.

Biological Activity

The compound 2-(3-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS Number: 946277-92-5) is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an oxazole ring, a chlorophenyl group, and a piperazine moiety. The molecular formula is C22H19ClN4O2C_{22}H_{19}ClN_{4}O_{2} with a molecular weight of 406.9 g/mol. The presence of the piperazine ring is noteworthy as it is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC22H19ClN4O2
Molecular Weight406.9 g/mol
CAS Number946277-92-5

Antitumor Activity

Research indicates that compounds containing oxazole and piperazine structures exhibit significant antitumor activity. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. In particular, compounds similar to the one have demonstrated inhibitory effects on kinases associated with cancer progression, such as EGFR and BRAF(V600E) .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Studies on related oxazole derivatives suggest that they possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperazine ring and the substitution patterns on the phenyl groups significantly influence the biological activity of these compounds. For example, the introduction of electron-withdrawing groups like chlorine enhances the potency against certain targets .

Study on Antitumor Efficacy

In a study assessing the cytotoxic effects of various oxazole derivatives, including those similar to our compound, researchers found that certain substitutions led to increased apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with standard chemotherapeutics like doxorubicin showed synergistic effects, leading to enhanced cell death rates compared to monotherapy .

Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of oxazole derivatives against common pathogens. The tested compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .

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